molecular formula C10H15BrN5O12P3 B217439 2-Bromo-2'-deoxyadenosine triphosphate CAS No. 106867-29-2

2-Bromo-2'-deoxyadenosine triphosphate

Cat. No.: B217439
CAS No.: 106867-29-2
M. Wt: 570.08 g/mol
InChI Key: FLYRFEYNGPLUFC-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2'-deoxyadenosine triphosphate (2-Br-dATP) is a halogenated nucleotide analog that serves as a valuable tool in biochemical research. Its primary research applications stem from its interactions with key enzymes involved in DNA synthesis and regulation. This compound acts as a competitive inhibitor for DNA polymerases alpha, beta, and gamma, and is incorporated into the growing DNA chain, where it significantly retards further elongation . Furthermore, 2-Br-dATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides . This dual mechanism—directly inhibiting DNA synthesis and depleting the natural dNTP pools required for it—is known as "self-potentiation" and is believed to be a major contributor to its observed cytotoxic effects in research models . These properties make it a critical compound for studying nucleic acid metabolism, enzyme kinetics, and the mechanisms of action of antitumor agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

106867-29-2

Molecular Formula

C10H15BrN5O12P3

Molecular Weight

570.08 g/mol

IUPAC Name

[[(2R,3S,5S)-5-(6-amino-2-bromopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15BrN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6-/m0/s1

InChI Key

FLYRFEYNGPLUFC-JKUQZMGJSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

2-bromo-2'-deoxyadenosine triphosphate
2-bromo-dATP

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Bromo 2 Deoxyadenosine Triphosphate

Chemical Synthesis Approaches for 2-Bromo-2'-deoxyadenosine (B1615966) Triphosphate

The generation of 2-bromo-2'-deoxyadenosine triphosphate (2-Br-dATP) is a multi-step process that relies on established principles of nucleoside and nucleotide chemistry. The synthesis begins with the modification of the nucleobase, followed by the attachment of the triphosphate moiety.

General Principles of Nucleotide Triphosphate Analog Synthesis

The synthesis of nucleoside triphosphate analogs, including modified versions like 2-Br-dATP, is a cornerstone of chemical biology and diagnostic development. acs.org These molecules serve as essential building blocks for the enzymatic construction of modified DNA and RNA. acs.orgresearchgate.net A nucleoside triphosphate consists of a nitrogenous base, a five-carbon sugar (deoxyribose in this case), and a chain of three phosphate (B84403) groups attached to the sugar. wikipedia.org

A prevalent and classical method for preparing nucleoside triphosphates is the one-pot chemical triphosphorylation of the corresponding nucleoside. acs.org This procedure typically begins with the selective 5'-monophosphorylation of an unprotected nucleoside using an electrophilic phosphorus compound like phosphorus oxychloride (POCl₃). nih.gov The primary 5'-hydroxyl group of the deoxyribose sugar is sufficiently more reactive than the secondary 3'-hydroxyl group, often making protection of the 3'-OH unnecessary. acs.org The resulting highly reactive phosphorodichloridate intermediate is then treated in the same reaction vessel with a pyrophosphate salt. nih.gov This leads to the formation of a cyclic triphosphate, which is subsequently hydrolyzed to yield the final, linear nucleoside 5'-triphosphate. nih.gov Alternative strategies have been developed, but this one-pot approach remains a fundamental technique in the field. rsc.orgnih.gov

Specific Bromination and Triphosphorylation Protocols

The synthesis of 2-Br-dATP starts with its nucleoside precursor, 2-bromo-2'-deoxyadenosine. A convenient synthetic route for this precursor has been reported, which is crucial for its applications in biological studies. nih.gov The bromination step involves the direct electrophilic substitution on the C2 position of the purine (B94841) ring of 2'-deoxyadenosine (B1664071). While specific protocols for 2-bromination can vary, analogous reactions, such as the synthesis of 8-bromo-2'-deoxyadenosine (B120125), utilize reagents like an aqueous solution of bromine in the presence of a buffer like sodium acetate (B1210297) to control the pH and facilitate the reaction. researchgate.net

Once the 2-bromo-2'-deoxyadenosine nucleoside is synthesized and purified, it undergoes triphosphorylation. Following the general principle outlined previously, the nucleoside is reacted with phosphorus oxychloride (POCl₃) and subsequently with pyrophosphate to generate the desired this compound. acs.orgnih.gov

Purification and Characterization Methodologies for Synthetic Analogs

The purification and characterization of synthetic nucleotide analogs are critical to ensure high purity for subsequent biochemical applications. youtube.com Following the synthesis, the crude product mixture contains the desired triphosphate, but also unreacted starting materials, monophosphate, and diphosphate (B83284) intermediates.

Purification is typically achieved using chromatographic techniques. Ion-exchange chromatography is highly effective for separating nucleotides based on the negative charge of the phosphate groups. acs.org High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is also extensively used for purification and to assess the final purity of the compound. youtube.com

Characterization is essential to confirm the identity and structure of the synthesized analog. The primary methods include:

Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to confirm the structure of the molecule, ensuring the bromine is at the correct position and that the triphosphate chain is intact. youtube.com

Mass Spectrometry (MS) : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry are used to verify the exact molecular weight of the synthesized 2-Br-dATP. youtube.com

Table 1: Key Characterization Data for Nucleotide Analogs

Analytical MethodInformation Provided
Reversed-Phase HPLC Assesses purity by separating the target compound from byproducts and intermediates based on hydrophobicity.
Ion-Exchange Chromatography Separates molecules based on net charge, effectively isolating the triphosphate from di- and monophosphate forms.
¹H and ¹³C NMR Spectroscopy Confirms the covalent structure of the nucleoside, including the position of the bromine on the purine ring.
³¹P NMR Spectroscopy Verifies the presence and structure of the triphosphate chain, showing distinct signals for the α, β, and γ phosphates.
High-Resolution Mass Spectrometry Provides the exact molecular mass of the compound, confirming its elemental composition.

Enzymatic Synthesis of Modified Nucleic Acids Utilizing this compound

The enzymatic synthesis of modified DNA using functionalized 2'-deoxyribonucleoside triphosphates (dNTPs) and a DNA polymerase is a powerful and versatile alternative to chemical solid-phase synthesis. acs.org This method allows for the creation of DNA strands containing specific modifications through processes like Polymerase Chain Reaction (PCR) and primer extension (PEX) reactions. researchgate.netacs.org

The utility of a modified dNTP, such as 2-Br-dATP, is determined by its ability to be accepted as a substrate by a DNA polymerase. The enzyme must recognize the analog and incorporate it into a growing DNA strand opposite its complementary base (thymine) in a template strand. The bulky and electronegative bromine atom at the C2 position, which resides in the minor groove of the DNA double helix, can influence this recognition and incorporation process.

Studies on other 2-substituted dATP analogs provide insight into the potential behavior of 2-Br-dATP. For instance, derivatives like 2-vinyl-dATP and 2-ethynyl-dATP have been shown to be substrates for certain DNA polymerases. acs.org However, other analogs with larger substituents at the C2 position, such as 2-allylamino-dATP, are poor substrates for many common polymerases. acs.org Notably, some specialized polymerases, like the Therminator DNA polymerase, have demonstrated an ability to incorporate these more sterically demanding nucleotides, sometimes limited to a single incorporation event. acs.org This suggests that the successful enzymatic synthesis of DNA containing 2-bromo-2'-deoxyadenosine would depend heavily on the selection of a compatible DNA polymerase that can accommodate the C2 modification.

Table 2: Comparison of Polymerase Substrate Efficiency for 2-Substituted dATP Analogs

2-Substituted dATP AnalogPolymerase CompatibilityIncorporation EfficiencyReference
2-Vinyl-dATP Accepted by some DNA polymerases.Can be used for minor-groove modification of DNA. acs.org
2-Ethynyl-dATP Accepted by some DNA polymerases.Can be used for minor-groove modification of DNA. acs.org
2-Allylamino-dATP Poor substrate for most common polymerases.Therminator polymerase can incorporate a single modified nucleotide, followed by termination or continuation with natural nucleotides. acs.org
2-Propargylamino-dATP Poor substrate for most common polymerases.Therminator polymerase can incorporate a single modified nucleotide, followed by termination or continuation with natural nucleotides. acs.org
2-Bromo-dATP Compatibility is inferred to be polymerase-dependent, likely requiring enzymes tolerant of minor-groove modifications.Efficiency would need to be empirically determined for specific polymerases; may be lower than natural dATP due to the C2-bromo substitution.

Development and Characterization of this compound Derivatives

The chemical framework of 2-Br-dATP allows for further derivatization, although the primary focus in the literature has been on its positional isomers and their synthesis.

Positional Isomers and Regio-selective Modifications

The synthesis of these isomers requires regio-selective bromination, where the reaction conditions are controlled to direct the bromine atom to either the C2 or C8 position of the adenine (B156593) base. The existence and study of isomers like 8-bromo-2'-deoxyadenosine triphosphate highlight the importance of precise positional control in the synthesis of nucleotide analogs for specific applications in chemical biology and structural studies. acs.orgresearchgate.net

Synthesis of Related Halogenated Deoxyadenosine (B7792050) Triphosphate Analogs

The synthesis of halogenated deoxyadenosine triphosphate analogs is a significant area of research due to their potential applications as probes, therapeutic agents, and tools for studying enzyme mechanisms. The introduction of a halogen atom at various positions of the adenine base or the sugar moiety can dramatically alter the molecule's properties. This section will focus on the synthetic methodologies for preparing key halogenated 2'-deoxyadenosine triphosphate analogs.

A prevalent and efficient method for the synthesis of 2'-deoxynucleoside-5'-O-triphosphates (dNTPs) is the one-pot, three-step Ludwig-Eckstein method. nih.govresearchgate.net This approach avoids the need for protecting groups on the nucleoside, making it a more streamlined process. baseclick.eu The synthesis begins with the monophosphorylation of the unprotected nucleoside using a phosphitylating reagent generated in situ. This is followed by a reaction with pyrophosphate and subsequent oxidation to yield the desired triphosphate. baseclick.eu

Another common strategy involves the enzymatic synthesis of these analogs. This can be achieved through the phosphorylation of the corresponding nucleoside monophosphates (dNMPs) or by using engineered enzymes capable of direct halogenation. nih.govnih.gov

Synthesis of 2-Chloro-2'-deoxyadenosine Triphosphate (2-Cl-dATP)

2-Chloro-2'-deoxyadenosine (Cladribine) is a clinically important antineoplastic agent. nih.gov Its active form is the 5'-triphosphate. The synthesis of 2-Cl-dATP can be achieved through both chemical and enzymatic routes.

In a chemical approach, 2-chloro-2'-deoxyadenosine can be triphosphorylated using the Ludwig-Eckstein method. The general conditions for this reaction are outlined in the table below.

Synthesis of 2-Iodo-2'-deoxyadenosine Triphosphate (2-I-dATP)

2-Iodo-2'-deoxyadenosine triphosphate is another important analog used in various biochemical studies. Its synthesis can also be accomplished using established phosphorylation methods starting from the corresponding nucleoside.

The following table summarizes a typical synthesis of a halogenated deoxyadenosine triphosphate analog using the one-pot phosphorylation method.

Parameter Condition Reference
Starting Material 2-Halogenated-2'-deoxyadenosine baseclick.eu
Phosphorylating Reagent Salicyl phosphorochloridite researchgate.net
Pyrophosphate Source Tributylammonium pyrophosphate nih.gov
Oxidizing Agent Iodine baseclick.eu
Solvent Pyridine, DMF google.com
Reaction Time 1-4 hours google.com
Purification Ion-exchange chromatography, HPLC baseclick.eu
Typical Yield 60-80% nih.gov
This table represents a generalized protocol for the one-pot synthesis of halogenated 2'-deoxyadenosine triphosphates. Specific conditions may vary depending on the starting material and desired product.

Bioconjugation Strategies for Research Probes

The ability to attach reporter molecules, such as fluorescent dyes or affinity tags, to this compound and its halogenated analogs is crucial for their application as research probes. acs.orgnih.govnih.gov These probes are invaluable for studying DNA-protein interactions, DNA replication and repair mechanisms, and for the development of diagnostic assays. acs.org A prominent strategy for the bioconjugation of these modified nucleotides is "click chemistry". acs.orgnih.gov

Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding. acs.org The most common type of click chemistry used for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.

For this strategy to be applied to 2-halogenated dATP analogs, either the nucleotide or the reporter molecule must be derivatized with an azide (B81097) or an alkyne group.

Functionalization of Halogenated dATP for Click Chemistry

The halogen atom on the purine ring of this compound can serve as a handle for introducing an alkyne or azide functionality through cross-coupling reactions, such as the Sonogashira coupling. nih.gov For instance, an alkyne group can be introduced at the C2 position by reacting 2-bromo-dATP with a terminal alkyne in the presence of a palladium catalyst. acs.org Alternatively, an azido-functionalized linker can be attached.

Once the halogenated dATP is functionalized with a "clickable" handle (e.g., 2-ethynyl-2'-deoxyadenosine triphosphate or 2-azido-2'-deoxyadenosine triphosphate), it can be readily conjugated to a variety of reporter molecules that have been derivatized with the complementary functional group.

Typical Click Chemistry Reaction for Probe Synthesis

The table below outlines the general conditions for a CuAAC reaction to conjugate an alkyne-modified dATP with an azide-functionalized fluorescent dye.

Parameter Condition Reference
Alkyne Component 2-Ethynyl-2'-deoxyadenosine triphosphate acs.org
Azide Component Azide-functionalized fluorescent dye (e.g., Alexa Fluor, Cy dyes) nih.gov
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) nih.gov
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligands nih.gov
Solvent Aqueous buffer, often with a co-solvent like DMSO or t-butanol acs.org
Reaction Temperature Room temperature acs.org
Reaction Time 30 minutes to a few hours nih.gov
Purification HPLC, precipitation acs.org
This table provides a general protocol for the click chemistry-based bioconjugation of a modified dATP. Specific conditions can be optimized for different substrates and reporter molecules.

The resulting fluorescently labeled 2-halogenated dATP analogs can then be used as probes in a variety of molecular biology applications. For example, they can be incorporated into DNA by polymerases, allowing for the visualization of newly synthesized DNA strands. acs.org Furthermore, the unique properties of the halogen atom can be exploited in combination with the reporter group for more advanced applications, such as in X-ray crystallography or as photo-crosslinking agents. researchgate.net

Molecular Interactions and Biochemical Mechanisms of 2 Bromo 2 Deoxyadenosine Triphosphate

Interactions with DNA Polymerases

The incorporation of nucleotides into a growing DNA strand is a highly regulated process catalyzed by DNA polymerases. The efficiency and fidelity of this process can be altered by the presence of nucleotide analogs like 2-Br-dATP.

Research into the interaction of 2-Br-dATP with human DNA polymerases has shown that it can act as a substrate, but its incorporation is significantly less efficient than the natural dATP nucleotide. Studies involving human DNA polymerase α and polymerase β have demonstrated that 2-Br-dATP substitutes poorly for dATP during DNA synthesis acs.orgresearchgate.net.

The analog acts as a competitive inhibitor for the incorporation of deoxyadenosine (B7792050) monophosphate (dAMP) into the DNA strand acs.orgresearchgate.net. This competitive inhibition suggests that 2-Br-dATP can occupy the active site of the polymerase, competing with the endogenous dATP. However, its larger bromine substituent at the 2-position of the adenine (B156593) base likely hinders the optimal alignment required for efficient catalysis, leading to its poor substitution rate compared to dATP.

Table 1: Substrate Activity of 2-Bromo-2'-deoxyadenosine (B1615966) Triphosphate with Human DNA Polymerases
DNA PolymeraseAbility to Substitute for dATPInhibitory Action
Polymerase αPoorCompetitive inhibitor of dAMP incorporation
Polymerase βPoorCompetitive inhibitor of dAMP incorporation
Polymerase γActs as a competitive inhibitorCompetitive inhibitor of dAMP incorporation
This table summarizes the reported substrate capabilities of 2-Br-dATP with different human DNA polymerases. Data is based on qualitative assessments from referenced studies acs.orgresearchgate.net.

While it is established that 2-Br-dATP is a poor substrate for DNA polymerases α and β, detailed quantitative kinetic data, such as the Michaelis constant (K_m) and the maximum reaction rate (V_max), are not extensively reported in publicly available literature. The qualitative description of "poor substitution" implies that the catalytic efficiency (k_cat/K_m) of the polymerases for 2-Br-dATP is significantly lower than for dATP. This could be due to a higher K_m, indicating weaker binding affinity to the polymerase active site, or a lower k_cat, indicating a slower rate of catalysis, or a combination of both. The competitive inhibition pattern observed suggests that the analog does bind to the active site, pointing towards a potentially slower catalytic step being a major factor in its poor incorporation.

A critical finding regarding the biochemical effect of 2-Br-dATP is its action as a chain terminator. Once incorporated into the 3' end of a growing DNA strand, 2-Br-dATP significantly retards further elongation by both DNA polymerase α and DNA polymerase β acs.orgresearchgate.net. This chain-terminating property has a profound impact on the processivity of the polymerase—the enzyme's ability to catalyze consecutive nucleotide incorporations without dissociating from the template.

There is a lack of specific data in the available scientific literature concerning the fidelity of DNA polymerases when incorporating 2-Br-dATP. It is unknown whether 2-Br-dATP is exclusively incorporated opposite its complementary base, thymine, or if it can be misincorporated opposite other bases. Furthermore, there is no available information on whether the presence of 2-Br-dATP in the nucleotide pool affects the misincorporation rates of natural nucleotides. Understanding these potential misincorporation patterns is essential for a complete profile of the analog's biochemical impact, but further research is required in this area.

Effects on Nucleic Acid Structural Integrity and Biophysical Properties

The incorporation of a modified nucleotide can alter the structure and stability of the DNA double helix. These alterations can, in turn, affect biological processes such as replication, transcription, and DNA repair.

Direct structural studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, on DNA duplexes containing 2-bromo-2'-deoxyadenosine have not been extensively reported in the literature. However, predictions about its structural impact can be made based on the location and nature of the modification.

The bromine atom at the 2-position of the adenine base is located in the minor groove of the DNA double helix. The introduction of this relatively large halogen atom would likely cause steric perturbations in the minor groove. This could potentially alter local helical parameters such as groove width, base pair stacking, and the conformation of the sugar-phosphate backbone. Such conformational changes could influence the binding of DNA-interacting proteins, including other DNA polymerases or repair enzymes, that recognize or bind to the minor groove. The extent of this structural perturbation and its precise effect on the biophysical properties of the DNA, such as its thermal stability (melting temperature, T_m), remain subjects for future investigation.

Influence on DNA Duplex Stability and Melting Temperatures

While specific thermodynamic data for DNA duplexes containing 2-Bromo-2'-deoxyadenosine is not extensively available in the reviewed literature, general principles of nucleic acid thermodynamics can provide insights. The introduction of a bulky bromine atom at the 2-position of the adenine ring can lead to steric clashes within the DNA duplex, potentially disrupting the optimal geometry for base stacking and hydrogen bonding.

In a related context, studies on other modified purines, such as 3-deazaadenine, have demonstrated a destabilizing effect on the DNA duplex. The successive replacement of deoxyadenosine with 2'-deoxy-3-deazaadenosine has been shown to increasingly destabilize the duplex. This destabilization is attributed to alterations in the hydrogen bonding and base stacking capabilities of the modified nucleoside.

The melting temperature of a DNA duplex is dependent on several factors, including its length, nucleotide sequence, and the ionic strength of the solution nih.gov. The contribution of hydrogen bonds and base stacking to the stability is significant, with the addition of a single hydrogen bond potentially increasing the Tm by 2-6°C nih.gov.

Table 1: General Factors Influencing DNA Duplex Stability

FactorEffect on Stability
Base Composition G-C pairs (3 hydrogen bonds) are more stable than A-T pairs (2 hydrogen bonds).
Base Stacking Stacking interactions between adjacent base pairs contribute significantly to stability.
Salt Concentration Higher salt concentrations shield the negative charges of the phosphate (B84403) backbone, increasing stability.
Modified Bases Can either increase or decrease stability depending on the nature of the modification.

Without direct experimental data, it is hypothesized that the presence of 2-Bromo-2'-deoxyadenosine would likely lead to a decrease in the melting temperature of a DNA duplex compared to its unmodified counterpart due to steric hindrance and potential disruption of optimal base pairing and stacking.

Structural Elucidation via Advanced Spectroscopic Techniques

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural characterization of modified nucleosides and nucleotides. These methods provide detailed information about the atomic-level structure, conformation, and mass of the molecule.

Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the mass-to-charge ratio of a molecule, allowing for the confirmation of its molecular weight and elemental composition. For 8-bromo-2'-deoxyguanosine, an ESI-MS m/z of 343.9 [M – H]⁻ has been reported amazonaws.com. The mass spectrum of 2-Bromo-2'-deoxyadenosine would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Spectroscopic Data for a Related Brominated Deoxynucleoside

TechniqueCompoundKey Observations
¹H NMR 8-bromo-2'-deoxyguanosineCharacteristic signals for purine (B94841) and deoxyribose protons.
ESI-MS 8-bromo-2'-deoxyguanosinem/z 343.9 [M – H]⁻

These techniques are crucial for confirming the identity and purity of synthesized 2-Bromo-2'-deoxyadenosine triphosphate and for studying its conformation both as an isolated molecule and when incorporated into a DNA duplex.

Interaction with DNA Repair Enzymes and Exonucleases

Susceptibility of this compound-Containing DNA to 3'->5' Exonuclease Activity

Many DNA polymerases possess a 3'→5' exonuclease activity, which serves as a proofreading mechanism to remove misincorporated nucleotides and ensure the fidelity of DNA replication neb.comthermofisher.com. The efficiency of this exonuclease activity can be influenced by the structure of the DNA substrate, including the presence of modified bases.

There is a lack of specific studies investigating the susceptibility of DNA containing 2-Bromo-2'-deoxyadenosine to 3'→5' exonuclease activity. However, research on other types of DNA damage provides some insights. For instance, the proofreading activity of DNA polymerases is known to be affected by lesions such as 8-oxoguanine and abasic sites nih.govnih.gov. The exonuclease activity of human DNA polymerase δ has been shown to modulate its bypass efficiency of damaged templates but not the choice of the nucleotide to be inserted nih.gov.

The presence of a bromine atom at the 2-position of adenine may alter the conformation of the primer-template junction, which could in turn affect its recognition by the exonuclease domain of a DNA polymerase. A distorted structure might be more readily excised, or alternatively, it could inhibit the exonuclease activity, leading to the persistence of the modified base in the DNA. Further research is needed to determine the precise effect of 2-Bromo-2'-deoxyadenosine on the proofreading activity of various DNA polymerases.

Modulating Substrate Recognition by DNA Repair Proteins (e.g., MTH1)

The MTH1 (MutT homolog 1) protein is a DNA repair enzyme that hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-hydroxy-dATP, thereby preventing their incorporation into DNA. Studies on the substrate recognition mechanism of human MTH1 have utilized various nucleotide analogs, including brominated nucleotides.

Research has shown that MTH1 can hydrolyze 8-bromo-dATP. The ability of MTH1 to process syn-oriented brominated nucleotides suggests that the enzyme can bind to deoxynucleotides that adopt a syn-conformation nih.gov. The bromine atom at the 8-position of purines favors the syn-conformation of the glycosidic bond. While this compound has the bromine at a different position, this finding highlights the ability of MTH1 to accommodate halogenated purines.

The recognition of substrates by MTH1 is influenced by the conformation of the nucleotide and the presence of specific functional groups on the purine ring nih.gov. The hydrolysis of various analogs by MTH1 indicates a degree of promiscuity in its substrate binding pocket, which allows it to recognize and degrade a range of damaged nucleotides.

Table 3: Hydrolysis of Nucleotide Analogs by Human MTH1 Protein

Nucleotide AnalogHydrolysis by MTH1Implication for Recognition
8-bromo-dATP YesMTH1 can bind to nucleotides in the syn-conformation.
8-bromo-dGTP YesMTH1 can accommodate brominated purines.

These findings suggest that this compound could potentially be recognized and processed by MTH1, although direct experimental evidence is required to confirm this.

Influence on Restriction Endonuclease Cleavage Reactions

Differential Cleavage Rates and Specificity in Modified DNA

Restriction endonucleases are enzymes that recognize and cleave DNA at specific short nucleotide sequences. The presence of modified bases within or near the recognition sequence can significantly affect the efficiency and specificity of cleavage.

Studies on DNA containing 8-substituted adenine derivatives, such as 8-bromo-2'-deoxyadenosine (B120125), have shown that these modifications are often well-tolerated by restriction enzymes acgpubs.orgnih.gov. In many cases, DNA sequences containing these modified bases are cleaved by the enzymes, suggesting that the modification does not completely block recognition and catalysis.

However, the effect of a modified base can be enzyme-dependent. For instance, while some restriction enzymes are insensitive to certain modifications, others may exhibit reduced cleavage rates or even be completely inhibited. The position of the modification is also critical; a modification within the recognition sequence is more likely to affect cleavage than one located outside of it acgpubs.orgnih.gov.

In contrast to 8-substituted adenines, modifications at other positions, such as 7-substituted 7-deazaadenine, have been shown to block cleavage by some restriction enzymes, with the effect being dependent on the size and nature of the substituent acgpubs.orgnih.gov.

Table 4: Effect of Adenine Modifications on Restriction Endonuclease Cleavage

ModificationPosition in DNAGeneral Effect on Cleavage
8-bromo-adenine Within recognition sequenceGenerally well-tolerated; cleavage occurs.
7-substituted 7-deazaadenine Within recognition sequenceCan block cleavage, depending on the enzyme and substituent.

Given that 8-substituted adenine derivatives are generally cleaved, it is plausible that DNA containing 2-Bromo-2'-deoxyadenosine would also be susceptible to cleavage by many restriction endonucleases. However, specific studies are needed to determine the precise cleavage rates and any potential changes in specificity for a range of restriction enzymes.

Mechanistic Insights into Enzyme-DNA Recognition Perturbations

The introduction of a bromine atom at the 2-position of a deoxyadenosine triphosphate molecule, forming this compound (2-Br-dATP), significantly perturbs the intricate molecular interactions that govern enzyme-DNA recognition and processing. This perturbation primarily stems from the steric and electronic changes imposed by the bulky halogen atom, which resides in the minor groove of the DNA double helix upon incorporation. These alterations directly interfere with the highly specific conformational dynamics of DNA polymerases during DNA synthesis. nih.gov

DNA polymerases are enzymes that catalyze the synthesis of DNA molecules from nucleoside triphosphates. wikipedia.org The fidelity of this process relies on the polymerase's ability to select the correct deoxynucleoside triphosphate (dNTP) from a pool of structurally similar molecules and incorporate it into a growing DNA strand in a template-dependent manner. nih.gov This selection is not merely based on Watson-Crick hydrogen bonding but also on the precise geometric shape of the nascent base pair within the enzyme's active site. nih.gov DNA polymerases undergo a significant conformational change upon binding the correct dNTP, transitioning from an "open" to a "closed" state that positions the substrate for catalysis. nih.govyoutube.com

The presence of the 2-bromo modification on the adenine base of dATP interferes with this mechanism in several key ways:

Competitive Inhibition: 2-Br-dATP acts as a competitive inhibitor for natural dATP, vying for the active site of DNA polymerases. nih.gov Studies on 2-halogenated dATP analogs, including the bromo- derivative, have shown that they competitively inhibit the incorporation of dAMP into DNA by human DNA polymerases α, β, and γ. nih.gov This indicates that the molecule can access and bind to the polymerase active site, but its subsequent processing is impaired.

Steric Hindrance in the Active Site: The catalytic pocket of a DNA polymerase is a highly constrained environment, shaped to accommodate the specific geometry of a correct nucleotide base pair. youtube.com The bromine atom is significantly larger than the hydrogen atom it replaces on the adenine ring. This added bulk can physically clash with amino acid residues in the polymerase's active site, preventing the enzyme from achieving the optimal "closed" conformation required for efficient catalysis. This improper fit slows down the rate of phosphodiester bond formation. nih.gov

Distortion of DNA Geometry: While 2-Br-dATP can be incorporated into the 3' end of a growing DNA chain by certain polymerases, its presence alters the structure of the primer-template junction. nih.gov The bulky substituent in the minor groove can cause local distortions in the DNA duplex. After the analog is incorporated, the enzyme's ability to proceed with the next incorporation is hindered. This leads to a significant retardation of further DNA chain elongation, a phenomenon observed particularly with DNA polymerases α and β. nih.gov The polymerase appears to monitor the shape of the base pair at the 3'-terminus before adding the next nucleotide, and the distortion caused by 2-Br-dATP likely fails this structural checkpoint. nih.gov

Poor Substrate Efficiency: The consequence of these perturbations is that 2-Br-dATP is a poor substrate for DNA synthesis compared to the natural dATP. nih.gov Research has demonstrated that while some polymerases can incorporate the modified nucleotide, the efficiency is low, and the ability to extend the chain beyond the modification is severely limited. nih.gov

The following table summarizes the observed interactions of 2-halogenated dATP analogs with various human DNA polymerases, providing insight into the mechanistic perturbations caused by compounds like 2-Br-dATP.

EnzymeInteraction TypeObservation
DNA Polymerase α Competitive Inhibition2-Cl-dATP and 2-Br-dATP are competitive inhibitors of dAMP incorporation. nih.gov
Substrate SubstitutionPoorly substitutes for dATP. nih.gov
Chain ElongationElongation is significantly retarded after incorporation of 2-Cl-dATP or 2-Br-dATP. nih.gov
DNA Polymerase β Competitive Inhibition2-Cl-dATP and 2-Br-dATP are competitive inhibitors of dAMP incorporation. nih.gov
Substrate SubstitutionPoorly substitutes for dATP. nih.gov
Chain ElongationElongation is significantly retarded after incorporation of 2-Cl-dATP or 2-Br-dATP. nih.gov
DNA Polymerase γ Competitive InhibitionCompetitively inhibits dAMP incorporation. nih.gov
Substrate SubstitutionShowed better substitution for dATP compared to polymerases α and β.

Advanced Applications in Molecular Biology Research Utilizing 2 Bromo 2 Deoxyadenosine Triphosphate

Methodological Enhancements in DNA Sequencing Technologies

The precise determination of DNA sequences is a cornerstone of modern biological research. The development of chain-terminator sequencing by Sanger revolutionized this field, and the quest for more efficient and accurate methods continues. Modified nucleotides, such as 2-Br-dATP, play a significant role in the refinement of these technologies.

The foundational principle of Sanger sequencing relies on the controlled interruption of DNA synthesis. This is achieved by incorporating nucleotide analogs that lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, thus terminating the growing DNA chain. biosyn.com While classic chain terminators are dideoxynucleotides (ddNTPs), other modified nucleotides can also impede DNA polymerase activity and induce chain termination. biosyn.com

Research has shown that 2-Bromo-2'-deoxyadenosine (B1615966) triphosphate can act as a substrate for DNA polymerases, being incorporated into a growing DNA strand in place of the natural deoxyadenosine (B7792050) triphosphate (dATP). However, its presence can significantly hinder the subsequent addition of nucleotides, effectively causing a pause or termination of the DNA chain. Studies have demonstrated that the incorporation of the corresponding nucleoside, 2-bromodeoxyadenosine, leads to a marked decrease in the rate of DNA synthesis. nih.gov This inhibitory effect is more pronounced with 2-Br-dATP compared to its chlorinated counterpart, 2-chloro-2'-deoxyadenosine triphosphate. researchgate.net The polymerase-dependent nature of this inhibition highlights its potential for specific applications in sequencing protocols where controlled termination is desired.

The efficiency of chain termination can be influenced by the specific DNA polymerase used and the sequence context of the template DNA. For instance, human DNA polymerases α and β have been shown to incorporate 2-halogeno-2'-deoxyadenosine 5-triphosphates, with the rate of chain extension being significantly reduced, particularly in regions where multiple modified bases are incorporated consecutively. researchgate.net This property can be exploited to generate a population of DNA fragments of varying lengths, each terminating at a position where 2-Br-dATP was incorporated, a principle analogous to the use of ddNTPs in Sanger sequencing.

Table 1: Comparative Inhibition of DNA Synthesis by Adenosine (B11128) Analogs

Compound Target Cell Line IC50 for Growth Inhibition (µM) Inhibition of DNA Synthesis
2-Chloro-2'-deoxyadenosine CCRF-CEM 0.045 Significant
2-Bromo-2'-deoxyadenosine CCRF-CEM 0.068 Significant
Deoxyadenosine (with EHNA) CCRF-CEM 0.9 Significant

Data sourced from a study on the cytotoxic effects of adenosine analogs. nih.gov

Next-Generation Sequencing (NGS) has revolutionized genomics by enabling the rapid and cost-effective sequencing of millions of DNA fragments in parallel. nih.govpromega.com These technologies often rely on sequencing-by-synthesis, where the addition of fluorescently labeled nucleotides is detected in real-time. abmgood.com While the direct and widespread application of 2-Br-dATP in current commercial NGS platforms is not extensively documented, its properties as a modified nucleotide suggest potential utility.

The core of many NGS technologies is the precise control of nucleotide incorporation. mdpi.com Modified nucleotides with altered bases can be used to introduce specific functionalities or to modulate the activity of the DNA polymerase. The ability of 2-Br-dATP to be incorporated by DNA polymerases and subsequently hinder further extension could potentially be adapted for novel NGS workflows. For instance, it could be used in specialized library preparation techniques to introduce specific pause sites or to select for DNA fragments with particular sequence characteristics.

Furthermore, the enzymatic incorporation of modified nucleotides is a key area of research for expanding the capabilities of NGS. nih.govacs.org The development of engineered DNA polymerases with altered substrate specificities opens the door for the use of a wider range of modified nucleotides, including those with bulky adducts like a bromine atom. While current research has focused more on other modifications, the principles established for the enzymatic incorporation of other halogenated or modified purine (B94841) analogs could pave the way for the future application of 2-Br-dATP in specialized NGS assays. nih.gov

Strategic Applications in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides with defined sequences is a fundamental technology in molecular biology, enabling the production of primers, probes, and other essential reagents. wikipedia.org The incorporation of modified nucleosides into synthetic oligonucleotides allows for the creation of molecules with enhanced properties, such as increased stability, altered binding affinity, or the ability to be cross-linked to other molecules.

The synthesis of oligonucleotides containing modified bases is typically achieved using solid-phase phosphoramidite (B1245037) chemistry. wikipedia.orgnih.gov This method involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. To incorporate a modified base like 2-bromoadenine, a corresponding 2-bromo-2'-deoxyadenosine phosphoramidite building block is required.

Studies have described the synthesis of oligonucleotides containing the related 8-bromo-2'-deoxyadenosine (B120125). researchgate.net This process involves the preparation of the protected 8-bromo-2'-deoxyadenosine phosphoramidite, which is then used in an automated DNA synthesizer. A similar strategy can be employed for the incorporation of 2-bromo-2'-deoxyadenosine. The key steps involve the chemical synthesis of 2-bromo-2'-deoxyadenosine, followed by the addition of protecting groups to the exocyclic amine and the 5'-hydroxyl group, and finally, the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite. This modified building block can then be incorporated at specific positions within a synthetic oligonucleotide chain. The presence of the bromine atom can introduce unique structural and functional properties to the resulting oligonucleotide, such as altering its duplex stability or providing a site for further chemical modification. nih.gov

Table 2: Key Steps in the Synthesis of Oligonucleotides with Modified Bases

Step Description Key Reagents
1. Synthesis of Modified Nucleoside Chemical synthesis of 2-bromo-2'-deoxyadenosine. Starting nucleoside, brominating agent.
2. Protection Addition of protecting groups to the nucleoside. DMT-Cl, protecting group for exocyclic amine.
3. Phosphitylation Creation of the reactive phosphoramidite monomer. Phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylamino chlorophosphine).
4. Solid-Phase Synthesis Automated incorporation into the oligonucleotide chain. DNA synthesizer, standard synthesis reagents.
5. Deprotection and Cleavage Removal of protecting groups and cleavage from the solid support. Ammonia solution.

Based on general principles of modified oligonucleotide synthesis. researchgate.netwikipedia.org

Probing Fundamental Mechanisms of DNA Replication and Repair

The integrity of the genome is maintained by the complex and highly regulated processes of DNA replication and repair. Modified nucleotides like 2-Br-dATP serve as powerful probes to dissect these mechanisms by introducing controlled perturbations and observing the cellular response.

The replication fork is the dynamic structure where DNA is unwound and duplicated. The progression of the replication fork can be impeded by various obstacles, including DNA lesions and the incorporation of nucleotide analogs. nih.govnih.gov In vitro replication assays using purified DNA polymerases and templates allow for a detailed examination of the effects of modified nucleotides on fork progression.

Studies have shown that when 2-Br-dATP is present in the reaction mixture, it can be incorporated into the nascent DNA strand by DNA polymerases. researchgate.net This incorporation leads to a significant slowing or pausing of the replication machinery. The extent of this inhibition is dependent on the concentration of the analog and the specific polymerase involved. For example, human polymerase α and β show different sensitivities to the inhibitory effects of halogenated deoxyadenosine triphosphates. researchgate.net By analyzing the sites of polymerase pausing, researchers can gain insights into the sequence-specific effects of the modified base and the mechanisms by which polymerases bypass or are stalled by such lesions. These in vitro systems provide a controlled environment to study the direct impact of 2-bromoadenine incorporation on the enzymatic activity at the heart of the replication fork.

When 2-bromo-2'-deoxyadenosine is taken up by cells, it is phosphorylated to its triphosphate form, 2-Br-dATP, and subsequently incorporated into the cellular DNA. This incorporation is recognized by the cell as a form of DNA damage, triggering a cascade of cellular responses aimed at repairing the lesion and maintaining genomic stability. mdpi.comnih.govresearchgate.net

The cytotoxic effects of 2-bromo-2'-deoxyadenosine have been demonstrated in various cell lines, where it leads to a potent inhibition of DNA synthesis and cell growth. nih.gov This inhibition is often associated with the accumulation of cells in the S phase of the cell cycle, suggesting a direct interference with DNA replication. nih.gov The cellular machinery that recognizes and responds to DNA damage, known as the DNA damage response (DDR), is activated upon the incorporation of such analogs. This can involve the activation of checkpoint kinases, the recruitment of repair proteins to the sites of damage, and in cases of extensive damage, the induction of apoptosis or programmed cell death. acs.org

By studying the specific pathways that are activated in response to the incorporation of 2-bromoadenine, researchers can elucidate the mechanisms by which cells recognize and process this particular type of DNA lesion. For example, the sensitization of cells to radiation-induced DNA damage by the related compound bromodeoxyuridine (BrdU) has been shown to involve the modulation of apoptosis-related proteins like Bcl-2. nih.gov Similar studies with 2-bromo-2'-deoxyadenosine can provide valuable information on the specific repair pathways, such as base excision repair or nucleotide excision repair, that are engaged to remove this unnatural base from the genome.

Table 3: Cellular Effects of 2-Bromo-2'-deoxyadenosine Incorporation

Cellular Process Observed Effect Implication
DNA Synthesis Potent inhibition Interference with replication machinery.
Cell Cycle Accumulation of cells in S phase Activation of S-phase checkpoint.
Cell Viability Decreased clonogenicity Cytotoxic effects leading to cell death.
DNA Damage Response Activation of repair and apoptotic pathways Recognition of incorporated analog as a lesion.

Based on findings from cellular studies with 2-bromo-2'-deoxyadenosine. nih.gov

Investigations into Protein-Nucleic Acid Recognition and Dynamics

The precise recognition of specific DNA sequences by proteins is fundamental to the regulation of gene expression, DNA replication, and repair. The introduction of modified nucleotides like 2-Br-dATP into DNA strands provides a powerful method to probe the intricacies of these interactions.

Research on various 2'-halo-2'-deoxyadenosine analogues has demonstrated that the nature of the halogen substituent significantly impacts the conformational properties of oligonucleotides. nih.gov Specifically, the electronegativity and size of the halogen at the 2' position affect the C3'-endo conformer populations, which in turn influences the degree of base stacking in the DNA duplex. nih.gov For instance, studies on dinucleotide analogues have shown that the degree of stacking decreases in the order of dAfl-U > dAcl-U > dAbr-U > dAio-U, where "dAfl," "dAcl," "dAbr," and "dAio" represent 2'-fluoro, 2'-chloro, 2'-bromo, and 2'-iodo-2'-deoxyadenosine, respectively. nih.gov This suggests that incorporating 2-Br-dATP into a DNA sequence would likely lead to a distinct local DNA conformation compared to both the natural dATP and other halogenated analogues.

Table 1: Influence of 2'-Halogen Substituents on Dinucleotide Conformation

Dinucleotide Analogue Relative Degree of Stacking
dAfl-U Highest
dAcl-U High
dAbr-U Moderate
dAio-U Lower

Data synthesized from studies on 2'-halo-2'-deoxyadenosine-containing dimers. nih.gov

While the direct impact of 2-Bromo-2'-deoxyadenosine triphosphate on transcriptional regulation and gene expression profiling in vivo has not been extensively documented, its potential as a research tool in this area is significant. Transcriptional regulation is a complex process that relies on the precise binding of transcription factors to regulatory elements on the DNA. nih.gov The ability of 2-Br-dATP to modulate the binding affinity of DNA-binding proteins, as discussed above, suggests that its incorporation into promoter or enhancer regions could be used to either upregulate or downregulate the transcription of specific genes.

In vitro transcription assays utilizing DNA templates containing 2-Br-dATP at defined positions could elucidate the role of local DNA conformation in the assembly of the transcription pre-initiation complex. Such studies could reveal how subtle changes in DNA structure affect the recruitment and activity of RNA polymerase and its associated factors. nih.gov

Furthermore, in the context of gene expression profiling, understanding how the cellular machinery processes DNA containing such modifications is crucial. For example, studies on the metabolic effects of suppressing the synthesis of natural nucleotides like deoxythymidine triphosphate (dTTP) have shown significant impacts on gene expression and organismal fitness. nih.gov While not a direct study of 2-Br-dATP, this highlights the sensitivity of cellular systems to the availability and nature of nucleotide pools. Future research could explore how the presence of 2-Br-dATP in the cellular environment might influence global gene expression patterns, potentially through its incorporation into genomic DNA or its effects on the enzymes involved in nucleotide metabolism.

Development of Novel Biochemical Research Tools and Probes

The chemical functionality of the bromine atom in 2-Br-dATP makes it a versatile starting point for the synthesis of more complex molecular probes. These derivatives can be engineered to carry fluorescent tags or affinity labels, expanding the toolkit for molecular biologists.

The development of fluorescently labeled nucleotides has revolutionized the study of DNA synthesis and localization in real-time. Similarly, affinity-labeled nucleotides are invaluable for identifying and characterizing nucleotide-binding proteins. biologiachile.cl The synthesis of such derivatives of 2-Br-dATP can be envisioned through established chemical strategies.

For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, are powerful methods for attaching functional groups to a nucleobase. nih.gov While the bromine in 2-Br-dATP is on the sugar moiety, similar principles can be applied to create derivatives. A more direct approach would involve the synthesis of the 2-bromo-2'-deoxyadenosine nucleoside first, followed by enzymatic or chemical phosphorylation to yield the triphosphate. acs.org

The synthesis of photoaffinity labels based on dATP has been successfully demonstrated. nih.gov In one such procedure, N(6)-(2-aminoethyl)-2'-deoxyadenosine-5'-triphosphate was synthesized and subsequently coupled to photoreactive groups like phenylazide or phenyldiazirine. nih.gov A similar strategy could potentially be adapted for 2-Br-dATP, although the reactivity of the 2'-bromo position would need to be considered.

An alternative strategy involves the synthesis of derivatives of related compounds, which can provide a blueprint for 2-Br-dATP modification. For example, a new affinity label, 8-(4-bromo-2,3-dioxobutylthio)guanosine 5′-triphosphate (8-BDB-TGTP), was synthesized from GTP. researchgate.net This multi-step synthesis involved the introduction of a reactive group that can covalently bind to amino acid residues in the nucleotide-binding sites of proteins. researchgate.net

Table 2: Potential Strategies for Derivatization of 2-Bromo-2'-deoxyadenosine

Derivatization Strategy Target Application Key Chemical Steps
Fluorescent Labeling Live-cell imaging, FRET Coupling of a fluorophore to the base or triphosphate chain.
Affinity Labeling Protein identification, active site mapping Introduction of a reactive group (e.g., photoactivatable group, electrophile). biologiachile.clnih.gov

The introduction of modified nucleotides into the cellular environment can lead to mutations, a property that can be harnessed for targeted mutagenesis studies. The incorporation of a modified nucleotide triphosphate by a DNA polymerase can lead to mispairing during subsequent rounds of replication, resulting in a stable mutation. Studies on compounds like 2'-deoxyoxanosine (B1217319) 5'-triphosphate have shown that they can be misincorporated by DNA polymerases, leading to mutagenic outcomes. nih.gov Given that 2-Br-dATP is an unnatural nucleotide, its potential for inducing mutations upon incorporation into DNA makes it a candidate for studies aimed at understanding mutagenic mechanisms and for developing new tools for in vivo gene modification.

In the field of directed evolution, modified nucleotides are used to expand the substrate scope of DNA polymerases. nih.gov The process of directed evolution mimics natural selection in a laboratory setting to evolve enzymes with desired properties. nih.govnih.gov By providing a modified nucleotide like 2-Br-dATP as a substrate, it is possible to select for variants of DNA polymerases that can efficiently and faithfully incorporate it into a growing DNA strand. researchgate.net

These evolved polymerases would be valuable research tools in their own right. For example, a polymerase that can efficiently use 2-Br-dATP would allow for the site-specific introduction of this modification into DNA for the protein-binding studies described earlier. Furthermore, the development of polymerases that can synthesize DNA containing a high density of modified nucleotides is crucial for applications in nanotechnology and diagnostics. nih.gov

Comparative Biochemical Analysis with Natural Nucleotides and Other Analogs

Distinctions from Endogenous Deoxyadenosine (B7792050) Triphosphate (dATP) Metabolism

The metabolic pathway of 2-Br-dATP begins with the phosphorylation of its nucleoside precursor, 2-bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo). Like other nucleoside analogs, 2-BrdAdo requires intracellular phosphorylation to its active triphosphate form. This process is initiated by deoxyribonucleoside kinases, such as deoxycytidine kinase (dCK), which catalyzes the initial phosphorylation to the monophosphate form. nih.govnih.gov Subsequent phosphorylations to the di- and triphosphate forms are carried out by nucleoside monophosphate and diphosphate (B83284) kinases, respectively. nih.gov

A key distinction from dATP metabolism lies in the resistance of 2-BrdAdo to deamination by adenosine (B11128) deaminase (ADA). wikipedia.org This enzyme normally degrades deoxyadenosine, thus regulating its intracellular levels. The bromine substitution at the C2 position of the adenine (B156593) ring sterically hinders the binding of ADA, leading to a longer intracellular half-life of 2-BrdAdo and its phosphorylated metabolites compared to deoxyadenosine. This resistance to degradation allows for greater accumulation of 2-Br-dATP within the cell, a critical factor in its biological activity.

Comparative Study with Other Halogenated Deoxyadenosine Triphosphates

The substitution of a halogen atom at the C2 position of the adenine ring has profound effects on the biochemical properties of the resulting nucleotide. A comparative analysis of 2-Br-dATP with other halogenated analogs, particularly 2-chloro-2'-deoxyadenosine triphosphate (2-Cl-dATP), reveals important structure-activity relationships.

The nature of the halogen substituent influences the molecule's size, electronegativity, and ability to form halogen bonds, all of which contribute to its interaction with enzymes and DNA. The bromine atom in 2-Br-dATP is larger and less electronegative than the chlorine atom in 2-Cl-dATP. These differences can affect the efficiency of phosphorylation and the interaction of the triphosphate with DNA polymerases.

Studies comparing the cytotoxic effects of 2-BrdAdo and 2-chloro-2'-deoxyadenosine (2-CldAdo) have shown that both are potent inhibitors of cell growth, with IC50 values in the sub-micromolar range, significantly lower than that of deoxyadenosine. wikipedia.org This indicates that the C2-halogenated analogs are more effective at disrupting cellular processes.

CompoundIC50 for Growth Inhibition of CCRF-CEM cells (µM)
2-Chloro-2'-deoxyadenosine (2-CldAdo)0.045
2-Bromo-2'-deoxyadenosine (2-BrdAdo)0.068
Deoxyadenosine (dAdo)0.9

Both 2-Br-dATP and 2-Cl-dATP can act as substrates for human DNA polymerases α and β, substituting for the natural dATP during DNA replication. iaea.org However, the efficiency of incorporation and the consequences for subsequent chain elongation differ.

Research has shown that 2-Cl-dATP can be efficiently incorporated by DNA polymerases, but the presence of 2-chloroadenine (B193299) in the template strand significantly inhibits further DNA synthesis. wikipedia.org When 2-Br-dATP is used as a substrate, the rate of chain extension by DNA polymerases is decreased even more significantly than with 2-Cl-dATP, especially in regions of the template that code for the incorporation of multiple consecutive adenine bases. iaea.org This suggests that the larger bromine atom creates a greater steric hindrance within the active site of the polymerase, impeding the catalytic process.

The incorporation of these halogenated analogs can also affect the stability of the DNA duplex. While specific thermodynamic data for DNA containing 2-bromoadenine is limited, studies on other modified bases suggest that the introduction of a bulky group in the minor groove can alter the local DNA structure and stability. nih.gov

Halogenated AnalogEffect on DNA Polymerase Chain Extension
2-Chloro-dATPSubstitutes for dATP, but slows down further extension. iaea.org
2-Bromo-dATPSubstitutes for dATP, but causes a more pronounced decrease in the rate of further extension compared to 2-Cl-dATP. iaea.org

Comparison with Other Base-Modified Nucleotides and Damaged Deoxynucleotide Triphosphate Analogs

The biochemical effects of 2-Br-dATP can be further understood by comparing it to other base-modified nucleotides and naturally occurring damaged dNTPs, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP) and 2-hydroxy-2'-deoxyadenosine triphosphate (2-OH-dATP).

The accumulation of modified or damaged dNTPs, including 2-Br-dATP, can lead to a significant imbalance in the cellular dNTP pool. youtube.comnih.gov This imbalance is a form of cellular stress that can trigger a DNA damage response (DDR). nih.gov The cell possesses sophisticated mechanisms to maintain the integrity of its genome, and the presence of abnormal nucleotides can activate these pathways.

For instance, high levels of dATP or its analogs can inhibit ribonucleotide reductase, leading to a depletion of other dNTPs and causing replication stress. youtube.com This stress can lead to the stalling of replication forks and the activation of checkpoint kinases like ATR and ATM, which orchestrate the DDR. nih.gov The cellular response to 2-BrdAdo, which includes the accumulation of cells in the S phase of the cell cycle, is indicative of such a replication block. wikipedia.org

The incorporation of 2-Br-dATP into DNA is not always accurate. While it primarily substitutes for dATP, there is evidence of misincorporation opposite other bases, which can lead to mutations. iaea.org This mutagenic potential is a shared characteristic with other damaged nucleotides like 8-oxo-dGTP and 2-OH-dATP, which are known to cause specific types of mutations due to their ambiguous base-pairing properties. nih.govnih.govnih.gov

Once incorporated, the 2-bromoadenine lesion in the DNA must be recognized and repaired by the cell's DNA repair machinery. The primary pathways for dealing with base damage are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). wikipedia.orgwikipedia.orgnih.gov BER is typically responsible for removing small, non-helix-distorting lesions, initiated by a specific DNA glycosylase that recognizes the damaged base. wikipedia.orgnih.gov NER, on the other hand, repairs bulky, helix-distorting lesions. nih.govwikipedia.org It is plausible that 2-bromoadenine, being a relatively small modification, could be a substrate for a DNA glycosylase in the BER pathway. If the lesion causes significant distortion to the DNA helix, NER might be activated. Furthermore, if misincorporation of 2-Br-dATP leads to a mismatch, the Mismatch Repair (MMR) system could be involved in its correction. nih.govwikipedia.org The specific repair pathway utilized would depend on the structural impact of the 2-bromoadenine lesion within the DNA duplex and the cellular context.

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